molecular formula C8H11BrN2O2 B2368079 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1006473-56-8

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2368079
CAS No.: 1006473-56-8
M. Wt: 247.092
InChI Key: VGYAOUFBTSUVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid: is an organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the bromination of 3-methyl-1H-pyrazole followed by a coupling reaction with 2-methylpropanoic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5-6(9)4-11(10-5)8(2,3)7(12)13/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYAOUFBTSUVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.